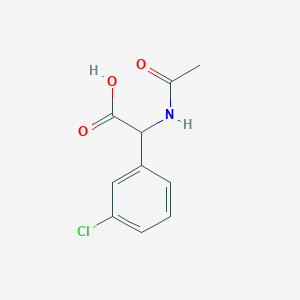
(3S,5S)-5-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group and a methyl group attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a lithiated intermediate followed by reduction and rearrangement steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available and inexpensive starting materials. The process is designed to be operationally simple and cost-effective, ensuring scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) complexes, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of (3S,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the carboxylic acid and methyl groups.
Piperidine-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-methylpiperidine: Does not have the carboxylic acid group.
Uniqueness
(3S,5S)-5-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3S,5S)-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
CBDSIHCOUDRMMA-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C(=O)O |
Canonical SMILES |
CC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


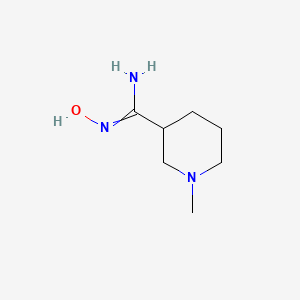


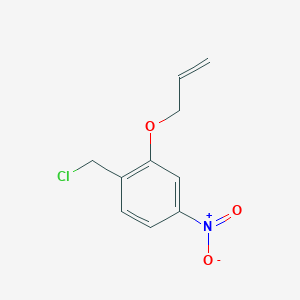
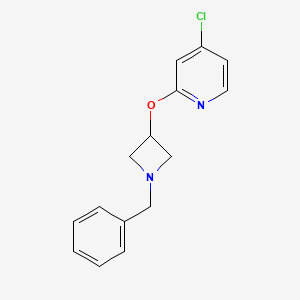
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)
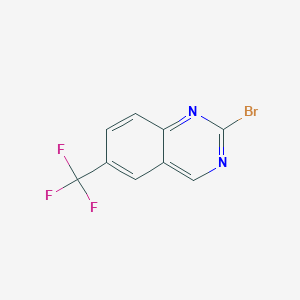
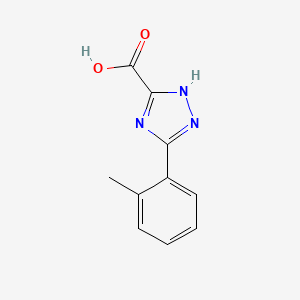
![3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11721255.png)
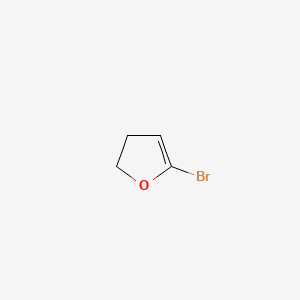
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
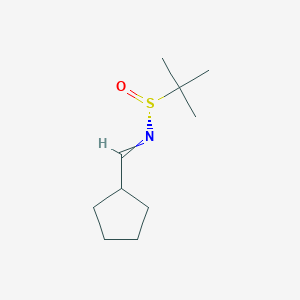
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)
